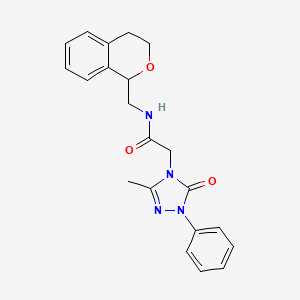

![molecular formula C13H10N4O2 B5578264 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including the formation of Schiff's bases, reaction with ethyl cyanoacetate, and subsequent reactions leading to the desired compounds with potential antioxidant and antimicrobial activities (Bassyouni et al., 2012). The synthesis routes are designed to introduce functional groups that contribute to the compound's activity and stability.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic methods, including UV-vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography. These studies confirm the structures of the synthesized compounds and provide insight into their conformational preferences and stereochemistry (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various reactions, such as nitration, which leads to the synthesis of new fluorophores with potential for thermal rearrangement to other heterocyclic systems. These reactions not only expand the chemical diversity of these compounds but also enhance their applicability in different biological contexts (Rezazadeh et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, can be inferred from the structural data and synthesis conditions. For example, the crystalline structure analysis provides insights into the stability and solubility of these compounds, crucial for their biological application and formulation (Govindaraj et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are critical for understanding the biological activity of these compounds. Studies on related compounds highlight the importance of substituents in determining the activity and selectivity of the compounds towards various biological targets (Hamdouchi et al., 1999).

科学的研究の応用

Antiviral and Anticancer Applications

- Antirhinovirus Agents : Compounds structurally related to this chemical, specifically 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, have been designed and tested as antirhinovirus agents. The synthesis process involved a new Horner−Emmons reagent for incorporating methyl vinylcarboxamide (Hamdouchi et al., 1999).

- Anticancer Compounds : A series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, showed significant antitumor activity against various cancer cell lines, demonstrating their potential as therapeutic agents (El-All et al., 2015).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Agents : New fluorophores in the 3H-imidazo[4,5-e][2,1]benzoxazoles series showed promising antimicrobial activities against Gram-positive and Gram-negative bacterial species (Rezazadeh et al., 2015).

- Antioxidant Activity : Compounds like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles displayed significant antioxidant activities, highlighting their potential in medicinal chemistry (Bassyouni et al., 2012).

Enzyme Inhibition and Biological Screening

- Alpha-Glucosidase Inhibitors : Benzimidazole derivatives have been identified as potent inhibitors of alpha-glucosidase, an enzyme target in diabetes treatment, demonstrating their therapeutic potential (Özil et al., 2016).

- Anti-Inflammatory and Antioxidant Derivatives : Novel 3,4,5-Trisubstituted-1,2,4-Triazole Derivatives bearing a Benzimidazole Moiety showed potential anti-inflammatory and antioxidant activities, supported by molecular docking studies (Katikireddy et al., 2021).

Anticonvulsant and Anticancer Screening

- Anticonvulsant Properties : Benzimidazole derivatives synthesized from o-phenylenediamine and phenoxyacetic acid exhibited notable anticonvulsant effects, underscoring their potential in treating epilepsy (Shaharyar et al., 2016).

- Synthesis and Characterization for Cancer Treatment : Derivatives of 1H-benzimidazole have been explored for their anticancer properties, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Conducting Polymer Properties

- Electrochromic Properties : Studies on benzimidazole derivatives like 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole (BImBEd) have revealed insights into the influence of hydrogen bonding on the electrochromic properties of conducting polymers (Akpinar et al., 2012).

Monoamine Oxidase Inhibitors

- MAO B Inhibitors : Compounds like 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-ones have been identified as reversible, potent, and selective MAO B inhibitors, with potential applications in neurodegenerative disorders (Mazouz et al., 1993).

Carbonic Anhydrase Inhibitors and Anticancer Activity

- CA IX Inhibitors : A series of 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides were synthesized as inhibitors of carbonic anhydrase IX, demonstrating anticancer activity (Eldehna et al., 2019).

特性

IUPAC Name |

6-hydroxy-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-17-10-7-6-9-11(16-19-15-9)12(10)14-13(17)8-4-2-1-3-5-8/h1-5,18H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKXESOLHHQXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C3=C1N(C(=N3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

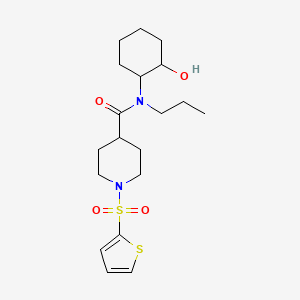

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

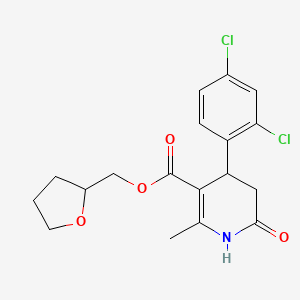

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)

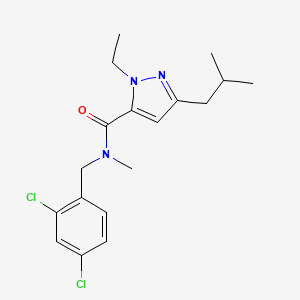

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)